molecular formula C11H12N2O2 B14300655 2-Ethyl-3-methyl-2,3-dihydrophthalazine-1,4-dione CAS No. 114648-06-5

2-Ethyl-3-methyl-2,3-dihydrophthalazine-1,4-dione

Cat. No.: B14300655
CAS No.: 114648-06-5
M. Wt: 204.22 g/mol
InChI Key: CJYWXEYRBSZYSA-UHFFFAOYSA-N
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Description

2-Ethyl-3-methyl-2,3-dihydrophthalazine-1,4-dione is a chemical compound belonging to the phthalazine family. Phthalazines are known for their diverse biological activities and are commonly used as intermediates in the synthesis of pharmaceuticals and other organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-3-methyl-2,3-dihydrophthalazine-1,4-dione can be achieved through a multi-step process. One common method involves the reaction of phthalic anhydride with ethylhydrazine under reflux conditions. The reaction typically takes place in the presence of a base such as sodium acetate in acetic acid . The resulting intermediate is then subjected to further reactions to introduce the ethyl and methyl groups, leading to the formation of the desired compound.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3-methyl-2,3-dihydrophthalazine-1,4-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride and alkyl halides.

Major Products Formed

    Oxidation: Phthalic acid derivatives.

    Reduction: Dihydrophthalazine derivatives.

    Substitution: Various substituted phthalazine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethyl-3-methyl-2,3-dihydrophthalazine-1,4-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-3-methyl-2,3-dihydrophthalazine-1,4-dione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

114648-06-5

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

2-ethyl-3-methylphthalazine-1,4-dione

InChI

InChI=1S/C11H12N2O2/c1-3-13-11(15)9-7-5-4-6-8(9)10(14)12(13)2/h4-7H,3H2,1-2H3

InChI Key

CJYWXEYRBSZYSA-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2C(=O)N1C

Origin of Product

United States

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